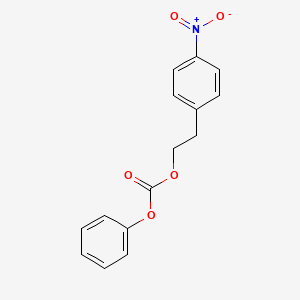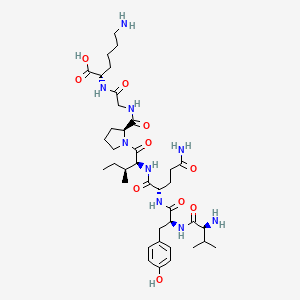
L-Valyl-L-tyrosyl-L-glutaminyl-L-isoleucyl-L-prolylglycyl-L-lysine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Valyl-L-tyrosyl-L-glutaminyl-L-isoleucyl-L-prolylglycyl-L-lysine is a polypeptide composed of a sequence of amino acids. This compound is known for its biological activity and is often used in various scientific research applications. It is a part of a larger family of peptides that play crucial roles in biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-L-tyrosyl-L-glutaminyl-L-isoleucyl-L-prolylglycyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like carbodiimides or uronium salts.
Coupling: The activated amino acids are coupled to the growing peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for further coupling.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or recombinant DNA technology. The latter involves inserting the gene encoding the peptide into a host organism, such as E. coli, which then produces the peptide through its natural biological processes.
Chemical Reactions Analysis
Types of Reactions
L-Valyl-L-tyrosyl-L-glutaminyl-L-isoleucyl-L-prolylglycyl-L-lysine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of certain amino acids, such as tyrosine.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution Reagents: Various alkylating agents or acylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine residues can lead to the formation of dityrosine, while reduction of disulfide bonds results in free cysteine residues.
Scientific Research Applications
L-Valyl-L-tyrosyl-L-glutaminyl-L-isoleucyl-L-prolylglycyl-L-lysine has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for its potential therapeutic effects, such as in the development of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of L-Valyl-L-tyrosyl-L-glutaminyl-L-isoleucyl-L-prolylglycyl-L-lysine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, triggering a cascade of biochemical events that lead to its observed effects. For example, it may act as an agonist or antagonist of certain receptors, modulating their activity and influencing cellular responses.
Comparison with Similar Compounds
L-Valyl-L-tyrosyl-L-glutaminyl-L-isoleucyl-L-prolylglycyl-L-lysine can be compared to other similar peptides, such as:
Semaglutide: A peptide used for the treatment of type 2 diabetes, which acts as an agonist of glucagon-like peptide-1 (GLP-1) receptors.
Liraglutide: Another GLP-1 receptor agonist used in diabetes treatment.
These peptides share structural similarities but differ in their specific amino acid sequences and biological activities, highlighting the uniqueness of this compound in its applications and effects.
Properties
CAS No. |
874886-76-7 |
|---|---|
Molecular Formula |
C38H61N9O10 |
Molecular Weight |
803.9 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[2-[[(2S)-1-[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C38H61N9O10/c1-5-22(4)32(37(55)47-18-8-10-28(47)35(53)42-20-30(50)43-26(38(56)57)9-6-7-17-39)46-33(51)25(15-16-29(40)49)44-34(52)27(45-36(54)31(41)21(2)3)19-23-11-13-24(48)14-12-23/h11-14,21-22,25-28,31-32,48H,5-10,15-20,39,41H2,1-4H3,(H2,40,49)(H,42,53)(H,43,50)(H,44,52)(H,45,54)(H,46,51)(H,56,57)/t22-,25-,26-,27-,28-,31-,32-/m0/s1 |
InChI Key |
RGBNJBMQECNQSS-AXKWYGNBSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](C(C)C)N |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NCC(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(5-Chloro-2-methyl-1,3-thiazol-4-yl)phenyl]-1,2-thiazol-3(2H)-one](/img/structure/B12607413.png)
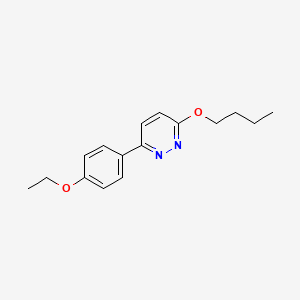
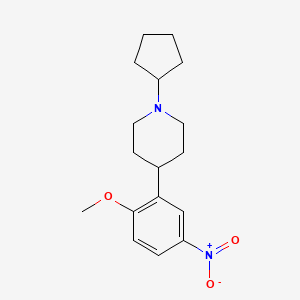

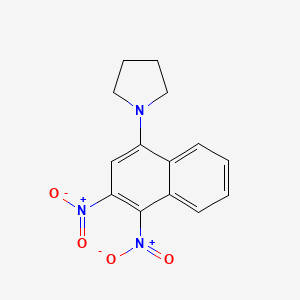
![2-Hydroxy-N,N-dimethyl-N-[(pentyloxy)methyl]ethan-1-aminium chloride](/img/structure/B12607437.png)
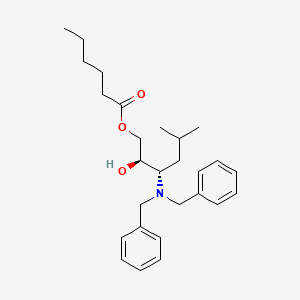
![2-[(1E)-3-Benzyl-3-methyltriaz-1-en-1-yl]-5-iodo-N-propylbenzamide](/img/structure/B12607453.png)


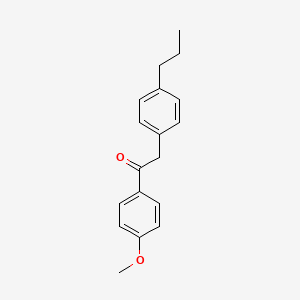
![1-{[4-(Diethoxymethyl)phenyl]methyl}-4-methylpiperazine](/img/structure/B12607482.png)
